5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid
Overview
Description
“5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1177291-38-1 . It has a molecular weight of 166.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid . The InChI code is 1S/C8H10N2O2/c1-10-7(5-2-3-5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . . The storage temperature is room temperature .Scientific Research Applications
Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These amides were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Methods of Application : The compound was used in the synthesis of the amides, which were then tested against the fungi . Unfortunately, the specific experimental procedures and technical details were not provided in the source .
- Results : Most of the synthesized amides displayed moderate to excellent activities against the fungi .
D-Amino Acid Oxidase Inhibition
- Scientific Field : Biochemistry
- Application Summary : 3-Methylpyrazole-5-carboxylic acid, a similar compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
- Methods of Application : The compound is likely used in a biochemical assay to test its inhibitory effects on DAO . The specific experimental procedures and technical details were not provided in the source .
- Results : The compound was found to be a potent and selective inhibitor of DAO .
Fungicidal and Insecticidal Agents
- Scientific Field : Agricultural Chemistry
- Application Summary : A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized . These compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
- Methods of Application : The compound was used in the synthesis of the amides, which were then tested against the fungi and insects . Unfortunately, the specific experimental procedures and technical details were not provided in the source .
- Results : Compound 9b has EC 50 values of 3.04 mg/L against Erysiphe graminis, of which the fungicidal activity is better than that of the commercial fungicide Thifluzamide and Azoxystrobinare . Compound 9l has LC 50 values of 3.81 mg/L against Aphis fabae, which was comparable with the commercial insecticide Tolfenpyrad .
Nitrification Inhibitor
- Scientific Field : Soil Science
- Application Summary : 3-Methylpyrazole, a similar compound, has been used as a nitrification inhibitor of nitrogen fertilizers .
- Methods of Application : The compound is likely mixed with the fertilizer to inhibit nitrification . The specific experimental procedures and technical details were not provided in the source .
- Results : The compound was found to be effective as a nitrification inhibitor .
Synthesis of Pyrazole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazole derivatives have been synthesized using various methods, and these derivatives have found applications in many areas of chemistry .
- Methods of Application : The specific methods of synthesis vary, but they often involve reactions with other organic compounds . Unfortunately, the specific experimental procedures and technical details were not provided in the source .
- Results : The synthesized pyrazole derivatives can be used in a variety of applications, depending on their specific structures .
Biological Potential of Indole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives, which can be synthesized from pyrazole compounds, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application vary, but they often involve biochemical assays to test the biological activities of the indole derivatives . Unfortunately, the specific experimental procedures and technical details were not provided in the source .
- Results : The indole derivatives were found to possess a wide range of biological activities .
Safety And Hazards
properties
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZQLNLKVIBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carboxylic acid | |
CAS RN |
1177291-38-1 | |
Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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